molecular formula C10H11FO B6161895 3-fluoro-2-(propan-2-yl)benzaldehyde CAS No. 1289048-98-1

3-fluoro-2-(propan-2-yl)benzaldehyde

Cat. No.: B6161895
CAS No.: 1289048-98-1
M. Wt: 166.19 g/mol
InChI Key: ZEASDILLHQQUPU-UHFFFAOYSA-N
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Description

3-Fluoro-2-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . This benzaldehyde derivative is characterized by a fluorine atom at the meta-position and an isopropyl group at the ortho-position of the benzaldehyde ring, a structure that can be represented by the SMILES string CC(C)C1=C(C=CC=C1F)C=O . Fluorinated benzaldehydes are valuable building blocks in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers may employ this compound as a key intermediate in multi-step syntheses, such as in the preparation of more complex substituted aldehydes or for the construction of heterocyclic systems. The aldehyde functional group is highly versatile, allowing for transformations including condensations, reductions, and oxidations, to create a diverse array of downstream products for research and development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

CAS No.

1289048-98-1

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-fluoro-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11FO/c1-7(2)10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3

InChI Key

ZEASDILLHQQUPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1F)C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Propan 2 Yl Benzaldehyde

Retrosynthetic Analysis of 3-Fluoro-2-(propan-2-yl)benzaldehyde

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations that are essential for its construction.

The primary disconnection points in a retrosynthetic analysis of this compound involve the carbon-carbon bond of the propan-2-yl group and the carbon-fluorine bond.

C-CHO Disconnection (Formylation): The most logical final step disconnection is the removal of the aldehyde group, leading back to 1-fluoro-2-(propan-2-yl)benzene. This simplifies the synthesis to the formylation of a pre-functionalized aromatic ring.

C-C Disconnection (Alkylation): The propan-2-yl group can be disconnected via a Friedel-Crafts alkylation reaction, suggesting a precursor such as fluorobenzene (B45895) and a propan-2-yl source.

C-F Disconnection (Fluorination): The fluorine atom can be retrosynthetically removed, pointing towards a diazonium salt intermediate derived from an amino group, which can be prepared from a nitro compound.

The functionalization of the aromatic ring must be carefully planned to achieve the desired 1,2,3-substitution pattern. The directing effects of the substituents play a crucial role in determining the feasibility of a synthetic route.

Ortho, Para-Directing Groups: The propan-2-yl group is an ortho, para-director. Introducing it first would lead to a mixture of products upon subsequent functionalization.

Meta-Directing Groups: A fluorine atom is a weak ortho, para-director.

Strategic Blocking and Directing: The order of reactions is therefore paramount. A plausible pathway would involve starting with a molecule that allows for the controlled introduction of the required groups.

Precursor Identification and Synthesis Routes

Based on the retrosynthetic analysis, several precursor molecules and synthetic routes can be proposed.

One approach is to start with a fluorobenzaldehyde scaffold and then introduce the propan-2-yl group. However, the directing effects of the aldehyde and fluorine can make this challenging. A more controlled method involves starting with a simpler fluorinated precursor. A common starting material for such syntheses is 2-fluorotoluene (B1218778).

The introduction of the propan-2-yl group can be achieved through several methods, with Friedel-Crafts alkylation being a prominent choice.

Reaction Reagents Conditions Notes
Friedel-Crafts AlkylationIsopropyl halide (e.g., 2-chloropropane), Lewis Acid (e.g., AlCl₃)Anhydrous conditionsCan be prone to over-alkylation and rearrangement.
Friedel-Crafts Acylation followed by ReductionIsopropanoyl chloride, Lewis Acid, followed by reduction (e.g., Clemmensen or Wolff-Kishner)Two-step processOffers better control and avoids rearrangement.

The final step in the proposed synthesis is the introduction of the aldehyde group. Several classic formylation reactions can be employed.

Reaction Reagents Conditions Notes
Vilsmeier-Haack ReactionPOCl₃, DMFMild conditionsEffective for electron-rich aromatic rings.
Gattermann ReactionHCN, HCl, Lewis AcidRequires handling of toxic HCN.
Duff ReactionHexamethylenetetramine, acidGenerally provides lower yields.

A plausible synthetic route starting from 2-fluorotoluene would involve bromination at the 6-position, followed by a Suzuki or other cross-coupling reaction to introduce the propan-2-yl group. The methyl group can then be oxidized to the aldehyde. Alternatively, starting with 1-fluoro-2-iodobenzene, a Negishi coupling with an organozinc reagent could introduce the propan-2-yl group, followed by formylation.

The synthesis of this compound is a multi-step endeavor that requires a deep understanding of organic reaction mechanisms and strategic planning to control the regioselectivity of the functional group introductions. The choice of precursors and reaction pathways will ultimately depend on the desired scale, purity, and available starting materials.

Synthetic Pathways for this compound: A Detailed Examination

The synthesis of specifically substituted aromatic aldehydes like this compound is a nuanced task in organic chemistry, pivotal for creating advanced intermediates for pharmaceuticals and materials science. The unique substitution pattern—a fluorine atom, an isopropyl group, and a formyl group on a benzene (B151609) ring—requires precise control of regioselectivity. This article delves into the synthetic methodologies for this compound, focusing on the optimization of reaction conditions and the exploration of novel, efficient synthetic routes.

Advanced Spectroscopic and Crystallographic Characterization Studies

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Comprehensive vibrational analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provides critical insights into the molecular structure and bonding of 3-fluoro-2-(propan-2-yl)benzaldehyde. The interpretation of the vibrational spectra allows for the assignment of characteristic functional group frequencies and offers a window into the molecule's conformational landscape.

Detailed Assignments of Characteristic Vibrational Modes

The vibrational spectrum of this compound is characterized by a series of distinct absorption and scattering bands corresponding to specific molecular vibrations. The high-frequency region is dominated by C-H stretching vibrations of the aromatic ring and the isopropyl and aldehyde groups. The aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propan-2-yl group are expected to appear between 3000 and 2850 cm⁻¹.

A key vibrational signature is the C=O stretching mode of the aldehyde functional group, which is anticipated to produce a strong, sharp band in the FT-IR spectrum, typically in the region of 1710-1680 cm⁻¹. The position of this band can be influenced by electronic effects from the fluorine substituent and steric interactions with the adjacent isopropyl group.

The C-F stretching vibration is another important diagnostic peak, generally found in the 1250-1020 cm⁻¹ range. Its precise location can provide information about the electronic environment of the fluorine atom. Vibrations associated with the benzene (B151609) ring, including C=C stretching, in-plane and out-of-plane bending modes, will also be present and contribute to the unique fingerprint of the molecule's spectrum.

Table 1: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium to Strong
Aldehyde C-H Stretch~2820 and ~2720Weak
C=O Stretch (Aldehyde)1710 - 1680Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1020Strong

Note: The exact experimental values require empirical measurement and are not available in the public domain at this time.

Investigation of Conformational Preferences via Vibrational Signatures

The rotational freedom around the C-C single bonds connecting the isopropyl group and the aldehyde group to the benzene ring gives rise to the possibility of different stable conformations (rotamers). These conformers may coexist in equilibrium, and their relative populations can sometimes be inferred from the vibrational spectra. Subtle shifts in vibrational frequencies or the appearance of shoulder peaks, particularly for the C=O and C-F stretching modes, can indicate the presence of multiple conformers. Temperature-dependent FT-IR or FT-Raman studies could further elucidate the conformational dynamics by observing changes in the relative intensities of these bands, which would correspond to shifts in the equilibrium populations of the conformers. However, without experimental data, a definitive analysis of the conformational preferences for this compound remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and various 2D techniques, would provide a complete picture of the atomic connectivity and spatial arrangement of this compound.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the isopropyl group. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic region (δ 7.0-8.0 ppm) would display a complex splitting pattern due to the coupling between the three adjacent protons and their coupling to the fluorine atom. The isopropyl group would exhibit a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (δ 190-200 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the isopropyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)9.5 - 10.5 (s)190 - 200
Aromatic (C-H)7.0 - 8.0 (m)110 - 140
Aromatic (C-F)-155 - 165 (d, ¹JCF)
Aromatic (C-CHO)-135 - 145
Aromatic (C-iPr)-140 - 150
Isopropyl (CH)3.0 - 4.0 (septet)25 - 35
Isopropyl (CH₃)1.0 - 1.5 (d)20 - 25

Note: These are predicted chemical shift ranges. Actual experimental values are necessary for precise assignments and are not currently available.

¹⁹F NMR Chemical Shift Analysis and Fluorine Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this fluorine signal will be influenced by the electronic effects of the aldehyde and isopropyl substituents. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. Analysis of the ¹⁹F chemical shift and coupling patterns provides valuable information about the electronic structure of the benzene ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Dynamics

To unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between the aromatic protons and within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. It would be instrumental in connecting the aldehyde and isopropyl fragments to the specific carbons of the aromatic ring, thus confirming the substitution pattern. For instance, correlations from the aldehyde proton to the C2 and C6 carbons of the ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of nuclei. NOESY correlations between the protons of the isopropyl group and the aldehyde proton or a specific aromatic proton could provide direct evidence for the preferred conformation of the molecule in solution. For example, a strong NOE between the isopropyl methine proton and the aldehyde proton would suggest a conformation where these groups are in close spatial proximity.

A comprehensive analysis utilizing these 2D NMR techniques would provide an unequivocal structural elucidation and offer significant insights into the conformational dynamics of this compound. However, the acquisition and interpretation of such data are contingent on the availability of the compound for experimental study.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion, enabling the determination of its elemental composition.

In a hypothetical HRMS analysis of this compound (C₁₀H₁₁FO), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be measured with high precision. This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of the neutral molecule is 166.0794 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this molecule would likely involve the loss of the isopropyl group, the formyl group, or rearrangements involving the fluorine atom.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₀H₁₁FO

Ion Formula Calculated m/z Observed m/z (Hypothetical) Mass Accuracy (ppm) Proposed Fragment
[C₁₀H₁₁FO]⁺ 166.0794 166.0791 -1.8 Molecular Ion [M]⁺
[C₉H₈FO]⁺ 151.0560 151.0558 -1.3 [M-CH₃]⁺
[C₇H₆F]⁺ 109.0454 109.0452 -1.8 [M-C₃H₅O]⁺
[C₁₀H₁₂FO]⁺ 167.0872 167.0870 -1.2 Protonated Molecule [M+H]⁺

This table presents hypothetical data for illustrative purposes.

The study of ionization pathways, often conducted using techniques like tandem mass spectrometry (MS/MS), would elucidate the fragmentation cascade of the parent ion. By selecting the precursor ion (e.g., m/z 166.0794) and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. This would reveal the hierarchical loss of neutral fragments and the formation of stable daughter ions, confirming the connectivity of the atoms within the molecule. For instance, an initial loss of the isopropyl radical (•C₃H₇) would be a highly probable pathway.

X-ray Diffraction Crystallography

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide definitive proof of its three-dimensional structure in the solid state.

X-ray crystallography would precisely determine bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the benzene ring, the orientation of the aldehyde group, and the conformation of the isopropyl substituent relative to the ring. The analysis would also unambiguously establish the substitution pattern on the aromatic ring.

The crystal structure analysis would reveal the network of non-covalent interactions that govern the molecular packing. For this compound, one could anticipate the presence of several types of weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds. The electron-rich π-system of the benzene ring could also participate in π-stacking interactions with adjacent molecules.

Table 2: Hypothetical Intermolecular Interactions for this compound

Interaction Type Donor-H···Acceptor Distance (Å) (Hypothetical) Angle (°) (Hypothetical)
C-H···O C(aryl)-H···O=C(aldehyde) 2.45 165
C-H···F C(isopropyl)-H···F-C(aryl) 2.55 150

This table presents hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily governed by the electronic structure of the substituted benzene ring and the carbonyl group, which act as the principal chromophores.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions: π → π* and n → π* transitions.

The π → π transitions* are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic aldehydes, these transitions are associated with the benzene ring (sometimes referred to as the B-band) and the conjugated system formed by the ring and the carbonyl group. The presence of substituents on the benzene ring, such as the fluoro and isopropyl groups in this molecule, can shift the position and intensity of these bands. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the isopropyl group, along with steric interactions, will influence the energy of these transitions.

The n → π transitions* involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths.

The primary chromophore in this compound is the benzaldehyde (B42025) moiety. The UV spectrum of benzaldehyde itself shows characteristic absorption bands. For instance, in aqueous solution, benzaldehyde exhibits a strong π → π* transition at approximately 248 nm and a weaker n → π* transition around 283 nm. researchgate.net The electronic spectra of benzaldehydes are known to be influenced by the nature and position of substituents on the aromatic ring. cdnsciencepub.com

The table below provides an illustrative representation of the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane, based on the analysis of benzaldehyde and related substituted compounds.

Table 1: Predicted UV-Vis Absorption Data for this compound in Cyclohexane
Transitionλmax (nm) (Predicted)Molar Absorptivity (ε, L·mol-1·cm-1) (Predicted)Associated Chromophore
π → π~250 - 260~12,000 - 15,000Benzene ring and C=O conjugation
n → π~310 - 325~100 - 300Carbonyl group (C=O)

The polarity of the solvent can significantly influence the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. These solvent effects arise from differential solvation of the ground and excited electronic states.

For π → π transitions*, an increase in solvent polarity generally leads to a small bathochromic shift (a shift to longer wavelengths or red shift). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n → π transitions*, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths or blue shift). The ground state of the carbonyl group has non-bonding electrons that can engage in hydrogen bonding with protic solvents (like ethanol (B145695) or water). This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. In non-protic polar solvents, dipole-dipole interactions are the primary mechanism of stabilization. The interaction between the solvent and the solute can be complex, and in some cases, the characteristic fine structure of absorption bands observed in non-polar solvents may disappear in more interactive solvents. cdnsciencepub.com

The table below illustrates the expected solvent-induced shifts in the absorption maxima of this compound.

Table 2: Predicted Solvent Effects on the λmax of this compound
SolventSolvent PolarityPredicted λmax for π → π* (nm)Predicted λmax for n → π* (nm)
HexaneNon-polar~255~320
DichloromethanePolar aprotic~258~315
EthanolPolar protic~260~305
WaterHighly polar protic~262~300

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key functional group that dictates a significant portion of the reactivity of this compound. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the aldehyde itself can undergo oxidation and reduction.

Nucleophilic Addition Reactions (e.g., Knoevenagel, Wittig, Aldol (B89426) Condensations)

Nucleophilic addition reactions are characteristic of aldehydes and ketones. For this compound, reactions such as the Knoevenagel, Wittig, and Aldol condensations are anticipated to be primary pathways for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. sigmaaldrich.compressbooks.pub For this compound, a reaction with a compound like malononitrile (B47326) in the presence of a catalyst such as piperidine (B6355638) or an amino-functionalized framework would be expected to yield a substituted alkene. youtube.comnih.gov The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration leads to the final α,β-unsaturated product. sigmaaldrich.com A study on the three-component condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and secondary cyclic amines suggests that the Knoevenagel condensation can be a key step in more complex transformations. mdpi.com

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.org For this compound, a Wittig reaction with a suitable phosphorane would lead to the formation of a substituted styrene (B11656) derivative. The reaction mechanism is generally believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org While no specific examples for this compound are documented, the reaction is known to be effective for a wide range of substituted benzaldehydes. researchgate.net

Aldol Condensation: The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. A crossed-aldol condensation between this compound and another carbonyl compound, such as a ketone or a different aldehyde, could be envisioned. For example, the aldol condensation of 4-alkylbenzaldehydes with propanal has been reported as a route to fragrances. researchgate.net Such reactions are typically base-catalyzed, leading to the formation of the enolate, which then acts as the nucleophile.

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid is a common transformation. Various oxidizing agents can be employed for this purpose. While specific studies on this compound are not available, related compounds like 3-fluorosalicylaldehyde (B1296999) can be prepared by the oxidation of the corresponding alcohol. This indicates that the reverse reaction, the oxidation of the aldehyde, is a feasible process.

Reduction: The reduction of the aldehyde group to a primary alcohol is another fundamental reaction. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to efficiently reduce the aldehyde functionality of this compound to the corresponding benzyl (B1604629) alcohol derivative.

Influence of Fluorine and Isopropyl Groups on Aldehyde Reactivity

The electronic and steric properties of the fluorine and isopropyl substituents on the aromatic ring are expected to modulate the reactivity of the aldehyde group.

The fluorine atom at the 3-position is an electron-withdrawing group due to its high electronegativity. libretexts.org This inductive effect would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a general feature of fluorinated aromatic aldehydes. nih.gov

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound can participate in both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Studies

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile and attacks a strong electrophile. youtube.comyoutube.com The directing effects of the substituents on the ring determine the position of the incoming electrophile.

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. uci.edu The fluorine atom is also a deactivating group but is ortho, para-directing. libretexts.org The isopropyl group is an activating, ortho, para-directing group. znaturforsch.com

Given this combination of directing effects, predicting the outcome of an EAS reaction on this compound is complex. The powerful meta-directing effect of the aldehyde group would likely favor substitution at the 5-position. However, the ortho, para-directing influence of the isopropyl and fluoro groups could lead to substitution at the 4- and 6-positions. The relative activating and deactivating strengths of the substituents and steric factors would ultimately govern the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The fluorine atom, being a good leaving group in SNAr reactions, makes the carbon to which it is attached susceptible to nucleophilic attack. nih.gov

For SNAr to occur, the ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.org In this compound, the aldehyde group is an electron-withdrawing group. However, it is situated meta to the fluorine atom. While ortho and para positioning is generally required for significant activation, SNAr reactions can sometimes proceed under harsh conditions even with meta-directing groups. A study on the reaction of 4-fluorobenzaldehyde with a nucleophile demonstrated the feasibility of SNAr on a fluorinated benzaldehyde. walisongo.ac.id Another study showed that in the synthesis of chalcones from di- and tri-fluorine-substituted benzaldehydes, a nucleophilic aromatic substitution could occur under basic conditions.

The presence of the electron-donating isopropyl group ortho to the fluorine would likely disfavor a nucleophilic attack at the C-F bond by increasing the electron density at that position. Therefore, while theoretically possible, SNAr reactions on this compound are expected to be challenging.

Mechanistic Studies of Key TransformationsWithout established reactions, there are no mechanistic studies to report. This includes:

Stereochemical Outcomes of Reactions (if applicable):As no reactions are documented, there are no stereochemical outcomes to discuss.

Until research on this compound is conducted and published, a detailed scientific article on its chemical properties and reactivity cannot be written.

Conclusion

3-fluoro-2-(propan-2-yl)benzaldehyde stands as a molecule with considerable, yet largely untapped, potential in the field of advanced organic synthesis. The strategic placement of a fluorine atom and an isopropyl group on a benzaldehyde (B42025) core creates a versatile building block with a unique combination of electronic and steric properties. While detailed research on this specific compound is not yet prevalent in the public domain, its inferred reactivity, based on the well-established chemistry of its constituent functional groups, points towards its utility in the construction of complex and potentially bioactive molecules. Further exploration of the synthesis and reactivity of this compound is warranted and is likely to unveil new avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometry Optimization

No published studies were found that have performed DFT calculations to determine the optimized ground state geometry of 3-fluoro-2-(propan-2-yl)benzaldehyde. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding the lowest energy conformation of the molecule. The results would provide precise data on bond lengths, bond angles, and dihedral angles.

Calculation of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

Without DFT calculations, the electronic properties of this compound remain uncharacterized. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity, and the energy gap between them indicates its kinetic stability. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and identify electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis is a powerful tool to study charge transfer and orbital interactions within a molecule. For this compound, this analysis could reveal hyperconjugative interactions, such as those between the filled orbitals of the benzene (B151609) ring and the empty orbitals of the aldehyde group, or the effects of the fluorine and isopropyl substituents on the electronic structure. However, no NBO analysis for this compound has been reported.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. An FMO analysis of this compound would help in understanding its behavior in various organic reactions. The shapes and energies of these orbitals would determine how the molecule interacts with other reactants. This information is currently unavailable.

Conformational Analysis using Computational Methods

Torsional Scans and Energy Minimization of Rotational Isomers

The presence of the isopropyl and aldehyde groups suggests the existence of multiple rotational isomers for this compound. A computational conformational analysis, involving torsional scans around the C-C bonds connecting the substituents to the benzene ring, would identify the stable conformers and the energy barriers between them. This would provide a detailed picture of the molecule's flexibility and the relative populations of its different conformations at thermal equilibrium. Such an analysis has not been published.

Influence of Fluorine and Isopropyl Group on Preferred Conformations

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial to its physical and chemical properties. For this compound, the conformational landscape is primarily determined by the rotational freedom around the C-C bond connecting the isopropyl group to the benzene ring and the C-C bond between the aldehyde group and the ring.

The presence of a fluorine atom at the 3-position and an isopropyl group at the 2-position introduces significant steric and electronic effects that dictate the most stable conformations. The bulky isopropyl group will likely force the aldehyde group to adopt specific orientations to minimize steric hindrance. Furthermore, electrostatic interactions involving the electronegative fluorine atom and the carbonyl group will also play a critical role.

A systematic conformational analysis, typically performed using methods like Density Functional Theory (DFT), would be necessary to identify the low-energy conformers. Such a study would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures to map out the potential energy surface. The results would likely show a limited number of preferred conformations where the steric clash between the ortho-substituents is minimized.

Simulation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, chemists can confirm experimental findings, assign spectral features to specific molecular motions or electronic transitions, and gain a deeper understanding of molecular structure.

Theoretical Prediction of Vibrational Frequencies (IR, Raman) and NMR Chemical Shifts

Vibrational Frequencies (IR, Raman): Theoretical calculations, most commonly using DFT with an appropriate basis set, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-F stretching, and various vibrations of the benzene ring and the isopropyl group.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

A hypothetical table of predicted NMR chemical shifts for the most stable conformer of this compound is presented below. Please note that these are illustrative values and would need to be calculated using rigorous computational methods.

AtomPredicted Chemical Shift (ppm)
¹H (Aldehyde)9.8 - 10.2
¹H (Isopropyl CH)3.0 - 3.5
¹H (Isopropyl CH₃)1.2 - 1.5
¹H (Aromatic)7.0 - 7.8
¹³C (Carbonyl)190 - 195
¹³C (C-F)160 - 165 (with C-F coupling)
¹³C (C-isopropyl)135 - 140
¹³C (Isopropyl CH)25 - 30
¹³C (Isopropyl CH₃)20 - 25
¹⁹F-110 to -120

Comparison of Computed and Experimental Spectral Data for Validation

The ultimate validation of computational models comes from the comparison of predicted data with experimental results. Once IR, Raman, and NMR spectra for this compound are experimentally obtained, they can be compared with the computationally simulated spectra.

A strong correlation between the calculated and experimental vibrational frequencies and chemical shifts would confirm the accuracy of the computed geometries and electronic structures. Discrepancies, on the other hand, can point to the presence of multiple conformers in the experimental sample or limitations of the chosen computational method, prompting further investigation.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into the formation of products and the factors that control reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound participates in a chemical reaction, for instance, a nucleophilic addition to the carbonyl group, computational chemists would first locate the transition state structure. A transition state is the highest energy point along the reaction pathway that connects reactants and products.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps out the entire reaction pathway, moving downhill in energy from the transition state to the reactants and the products. This provides a clear picture of the geometric changes the molecule undergoes during the reaction.

Activation Energy and Reaction Energy Profile Determination

From the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction.

A hypothetical reaction energy profile data table for a nucleophilic addition to this compound is shown below for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-8.5

This hypothetical data suggests a moderately fast, exothermic reaction.

Intermolecular Interaction Analysis

The arrangement of molecules in the crystalline state is governed by a complex interplay of various non-covalent interactions. For this compound, the presence of a polarizable aromatic ring, an electronegative fluorine atom, a carbonyl group, and an isopropyl group suggests a rich landscape of intermolecular contacts that dictate its supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored based on the normalized contact distance (), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts (weaker interactions). mdpi.com

Based on studies of other substituted benzaldehydes, the anticipated contributions of various intermolecular contacts for this compound are summarized in the table below. nih.govnih.gov

Table 1: Predicted Hirshfeld Surface Interaction Contributions for this compound

Intermolecular ContactPredicted Contribution (%)Description
H···H35 - 45 %Arising from the numerous hydrogen atoms on the aromatic ring and the isopropyl group.
C···H/H···C15 - 25 %Involving the aromatic and isopropyl C-H groups interacting with the π-system of adjacent molecules (C-H···π).
O···H/H···O10 - 20 %Primarily due to C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor.
F···H/H···F5 - 15 %Weak C-H···F hydrogen bonds involving the fluorine substituent.
C···C3 - 8 %Indicative of π-π stacking interactions between the aromatic rings.
F···C/C···F1 - 5 %Contacts involving the fluorine atom and the carbon atoms of neighboring aromatic rings.

Weak Non-Covalent Interactions (e.g., Halogen Bonding, C-H···π, π-π Stacking)

The supramolecular structure of this compound is expected to be stabilized by a variety of weak non-covalent interactions. These interactions, while individually weak, collectively play a crucial role in determining the crystal packing and ultimately the material's physical properties.

Halogen Bonding: Although fluorine is the least polarizable halogen, it can participate in halogen bonding, acting as a halogen bond acceptor. In the context of this compound, the fluorine atom could interact with electrophilic regions of neighboring molecules. However, due to fluorine's high electronegativity and low polarizability, these interactions are generally weaker compared to those involving heavier halogens. More significant are likely the C–H⋯F interactions, which are a form of weak hydrogen bonding. rsc.org The strength of these interactions is typically around -0.4 kcal mol⁻¹. rsc.org

C-H···π Interactions: These interactions involve the hydrogen atoms of the isopropyl group or the aromatic ring acting as donors to the π-electron cloud of an adjacent benzene ring. The ortho-position of the bulky isopropyl group may influence the geometry of these interactions, potentially favoring a T-shaped or parallel-displaced arrangement of the aromatic rings to accommodate the steric hindrance. wikipedia.org

π-π Stacking: The aromatic rings of this compound molecules are likely to engage in π-π stacking interactions. The presence of both an electron-withdrawing fluorine atom and an electron-donating isopropyl group on the benzene ring can modulate the electrostatic potential of the aromatic surface, influencing the geometry and strength of these interactions. Studies on substituted benzenes have shown that the relative position of substituents has a profound impact on the strength of π-π stacking. researchgate.net The ortho-substitution in this molecule could lead to a staggered or offset stacking arrangement to minimize steric clashes and optimize electrostatic interactions. wikipedia.orgwikipedia.org While direct face-to-face "sandwich" stacking is generally repulsive, staggered stacking and T-shaped (π-teeing) interactions are electrostatically attractive. wikipedia.org

C-H···O Interactions: The aldehyde oxygen atom is a potent hydrogen bond acceptor. It is expected to form weak C-H···O hydrogen bonds with the C-H groups of the aromatic ring and the isopropyl group of neighboring molecules. nih.govresearchgate.net These interactions are a significant factor in the crystal packing of many benzaldehyde (B42025) derivatives, often forming synthons that lead to the creation of multi-dimensional supramolecular networks. nih.gov The energy of such interactions can vary but they are known to be important in stabilizing crystal structures. researchgate.net

Table 2: Summary of Predicted Weak Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorPredicted Significance
C-H···FAromatic C-H, Isopropyl C-HFluorine atomModerate
C-H···πAromatic C-H, Isopropyl C-HAromatic π-systemSignificant
π-π StackingAromatic π-systemAromatic π-systemSignificant (likely staggered or T-shaped)
C-H···OAromatic C-H, Isopropyl C-HAldehyde OxygenHighly Significant

Applications As a Synthetic Building Block and Chemical Probe in Research

Utilization in the Synthesis of Complex Organic Frameworks

The reactivity of the aldehyde group, coupled with the electronic influence of the fluorine atom and the steric hindrance of the isopropyl group, positions 3-fluoro-2-(propan-2-yl)benzaldehyde as a key precursor for a variety of complex organic structures.

Precursor to Heterocyclic Compounds (e.g., containing fluorinated and isopropylated moieties)

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds. It is plausible that this compound could serve as a starting material for a variety of heterocyclic systems where the fluorine and isopropyl groups can modulate the final properties of the molecule. For instance, condensation reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively, which are versatile intermediates for constructing nitrogen-containing heterocycles like quinolines, pyridines, and pyrazoles. wikipedia.orgnih.gov

One can envision the use of this compound in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate highly functionalized heterocyclic frameworks in a single step. The specific substitution pattern of this aldehyde would likely lead to novel derivatives with potential applications in medicinal chemistry and materials science.

Role in the Construction of Natural Product Cores (without specific biological claims)

The synthesis of natural products often involves the use of highly functionalized building blocks to construct complex molecular architectures. rsc.orgijournals.cn While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structural features are relevant to this field. The incorporation of fluorine into natural product scaffolds is a known strategy for modifying their properties. rsc.org

This aldehyde could be employed in key bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to build up the carbon skeleton of a natural product core. The ortho-isopropyl group would likely play a significant role in controlling the stereochemical outcome of such reactions due to its steric bulk, potentially leading to high diastereoselectivity. The fluorine atom could serve as a handle for further transformations or as a stable substituent to fine-tune the electronic nature of the molecule.

Derivatization for Material Science Research (focus on chemical structure, not device performance)

In material science, fluorinated aromatic compounds are of interest for their unique properties, including thermal stability and hydrophobicity. The derivatization of this compound could lead to novel materials with interesting structural characteristics. For example, condensation with aromatic diamines could yield Schiff base polymers. The fluorine and isopropyl groups would influence the packing and intermolecular interactions of the polymer chains, thereby affecting the bulk properties of the material.

Another potential application lies in the synthesis of liquid crystals. The rigid aromatic core of the benzaldehyde (B42025), combined with the anisotropic nature of the fluorine and isopropyl substituents, could be a starting point for designing new liquid crystalline materials. Further derivatization of the aldehyde group to form, for example, a biphenyl (B1667301) or a stilbene (B7821643) core, could lead to molecules with the requisite shape and polarity for liquid crystal formation.

Development of Chemical Probes for Spectroscopic or Mechanistic Studies (without specific biological targets)

Fluorinated organic molecules are often used as probes in nuclear magnetic resonance (NMR) spectroscopy due to the high sensitivity of the 19F nucleus. researchgate.netacs.org It is conceivable that this compound or its derivatives could be developed as chemical probes for studying reaction mechanisms or for sensing specific analytes. The chemical shift of the fluorine atom is sensitive to its local electronic environment, and changes in this environment upon reaction or binding to an analyte could be monitored by 19F NMR. researchgate.netacs.org

For instance, a derivative of this aldehyde could be designed to react specifically with a certain functional group, and the progress of the reaction could be followed by observing the change in the 19F NMR signal. The steric hindrance provided by the isopropyl group could be exploited to control the reactivity of the probe. nih.gov

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The study of structure-reactivity relationships provides fundamental insights into chemical processes. researchgate.netacs.orgresearchgate.net this compound is an interesting candidate for such studies due to its combination of electronic and steric effects. By systematically varying the substituents on the aromatic ring and comparing the reactivity of the resulting analogs, one could dissect the influence of the fluorine and isopropyl groups on the reactivity of the aldehyde.

For example, comparing the rate of a specific reaction (e.g., oxidation or reduction of the aldehyde) for a series of 2-alkyl-3-fluorobenzaldehydes could quantify the steric effect of the alkyl group. Similarly, comparing the reactivity of 3-fluoro-2-isopropylbenzaldehyde with its non-fluorinated counterpart would illuminate the electronic contribution of the fluorine atom. Such studies are crucial for developing predictive models of chemical reactivity.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes and Sustainable Chemistry Approaches

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 3-fluoro-2-(propan-2-yl)benzaldehyde, this translates to developing manufacturing processes that are not only efficient but also environmentally benign. Key areas of focus will likely include the use of biocatalysis, which employs enzymes or whole-cell systems for chemical transformations. numberanalytics.comdtu.dk The application of biocatalysis to the synthesis of aromatic aldehydes is a growing field, offering high selectivity and reduced waste compared to traditional methods. numberanalytics.comworktribe.com For instance, enzymes like transaminases are being explored for the oxidation of amines to aldehydes in aqueous media, a process that could be adapted for precursors of this compound. worktribe.comunimi.it

Another avenue for greener synthesis involves the replacement of conventional organic solvents with more sustainable alternatives like ionic liquids or deep eutectic solvents. numberanalytics.com The mechanochemical synthesis, a solvent-free method that uses mechanical force to induce chemical reactions, also presents a promising route for producing fluorinated imine derivatives from fluorinated benzaldehydes. nih.gov Furthermore, the development of synthetic pathways that utilize biomass-derived feedstocks could significantly enhance the sustainability profile of this compound. numberanalytics.com

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Benefits
Biocatalysis Enzymatic oxidation of a corresponding amine or alcohol precursor.High selectivity, mild reaction conditions, reduced waste. numberanalytics.comworktribe.com
Sustainable Solvents Use of ionic liquids or deep eutectic solvents in key reaction steps.Reduced environmental impact, potential for catalyst recycling. numberanalytics.com
Mechanochemistry Solvent-free synthesis of derivatives like imines.Reduced solvent waste, energy efficiency, high yields. nih.gov
Biomass Feedstocks Synthesis from renewable, plant-based starting materials.Reduced reliance on fossil fuels, improved sustainability. numberanalytics.com

Exploration of Novel Catalytic Systems for Transformations involving this compound

The reactivity of the aldehyde group in this compound is a gateway to a multitude of chemical transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to control these reactions with high precision and efficiency. Photocatalysis, which uses light to drive chemical reactions, is an emerging area with significant potential. For example, 4CzIPN, a potent photocatalyst, has been used in various transformations involving aldehydes, suggesting its potential applicability. rsc.org

Beyond photocatalysis, the development of new organocatalysts and metal-based catalysts continues to be a vibrant area of research. For instance, N-heterocyclic carbenes (NHCs) have shown versatility in catalyzing reactions of aromatic aldehydes. acs.org Similarly, novel bimetallic nanoparticles, such as Pd/Ni systems, have been developed for the highly chemoselective hydrogenation of benzaldehydes to their corresponding alcohols. researchgate.net The exploration of such catalytic systems could lead to new, highly selective methods for the derivatization of this compound.

Advanced Computational Studies on Electronic Structure and Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies can provide deep insights into its electronic structure and reactivity. Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the outcomes of chemical transformations. rsc.org

Such studies can elucidate how the electronic properties of the fluorine and isopropyl substituents influence the reactivity of the aldehyde group. For instance, computational models can help predict the regioselectivity of electrophilic aromatic substitution reactions or the stereoselectivity of nucleophilic additions to the carbonyl group. This predictive power can accelerate the discovery of new reactions and optimize existing ones, reducing the need for extensive empirical experimentation. ucd.ie

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing. numberanalytics.comorganic-chemistry.org Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for seamless scalability. organic-chemistry.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms could lead to more efficient, consistent, and safer production processes. worktribe.comunimi.itbeilstein-journals.org

Furthermore, the use of automated synthesis platforms can accelerate the exploration of the chemical space around this molecule. acs.orgresearchgate.net These systems can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, reaction conditions, and substrates. acs.org This high-throughput approach can significantly speed up the discovery of new derivatives of this compound with desirable properties.

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Continuous production of the compound and its derivatives.Improved safety, scalability, and process control. organic-chemistry.orgbeilstein-journals.org
Automated Synthesis High-throughput screening of reactions and catalysts.Accelerated discovery of new derivatives and reaction conditions. acs.orgresearchgate.net

Unexplored Reactivity Patterns and Derivatization Opportunities

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity landscape. The steric hindrance from the ortho-isopropyl group can be expected to influence the stereochemical outcome of reactions at the aldehyde, a phenomenon that has been observed in other ortho-substituted benzaldehydes. ucd.ie This could be exploited to achieve high selectivity in certain transformations.

The presence of the fluorine atom also opens up possibilities for specific derivatization reactions. For instance, the fluorine atom could direct metallation reactions or participate in specific coupling chemistries. The aldehyde functionality itself is a versatile handle for a wide range of transformations, including condensations, oxidations, reductions, and multicomponent reactions, leading to diverse molecular architectures. oiccpress.com Future research will likely focus on systematically exploring these reactivity patterns to synthesize novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Q. What are the established synthetic routes for 3-fluoro-2-(propan-2-yl)benzaldehyde, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Suzuki-Miyaura Coupling : Introduce the propan-2-yl group via palladium-catalyzed cross-coupling between a boronic acid derivative and a fluorinated benzaldehyde precursor .

Friedel-Crafts Acylation : For regioselective functionalization, optimize Lewis acid catalysts (e.g., AlCl₃) and solvent systems (e.g., dichloromethane) to enhance electrophilic substitution .

Fluorination : Use fluorinating agents like Selectfluor® under controlled pH and temperature to minimize side reactions.

Q. Optimization Strategies :

  • Vary catalyst loading (0.5–5 mol%) and reaction time (12–48 hrs) to balance yield and purity.
  • Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

Technique Parameters Purpose
¹H/¹³C NMR Deuterated solvents (CDCl₃), 400–600 MHzConfirm regiochemistry of fluorine and propan-2-yl groups
HPLC-MS C18 column, acetonitrile/water gradientQuantify purity (>98%) and detect trace impurities
FT-IR KBr pellet, 400–4000 cm⁻¹Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹)
Elemental Analysis Combustion methodVerify C, H, F, O composition within ±0.3% theoretical values

Note : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should this compound be stored to prevent degradation, and what solvents are compatible for long-term stability?

Methodological Answer:

  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group .
  • Solvent Compatibility : Use anhydrous dichloromethane or THF for dissolution; avoid protic solvents (e.g., methanol) to prevent acetal formation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity and potential biological interactions of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina; validate with SPR or ITC assays .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Case Study : Derivatives with electron-withdrawing groups (e.g., –NO₂) showed enhanced binding to CYP450 enzymes in silico, guiding synthetic prioritization .

Q. What strategies are recommended for resolving contradictory data in spectroscopic analysis of fluorinated benzaldehyde derivatives?

Methodological Answer:

Cross-Validation : Compare NMR data with isotopically labeled analogs (e.g., ¹⁹F NMR for fluorine environments) .

Dynamic NMR : Use variable-temperature studies to detect conformational exchange broadening in ¹H spectra .

X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (e.g., via slow evaporation in hexane/ethyl acetate) .

Example : Contradictory NOESY correlations in a derivative were resolved by confirming the crystal structure, revealing unexpected steric hindrance .

Q. How can the electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard reactions).
  • Steric Effects : The propan-2-yl group may hinder access to the reaction site. Mitigate by using bulky nucleophiles (e.g., tert-butylamine) or polar aprotic solvents (e.g., DMF) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–60°C) to establish activation parameters (ΔH‡, ΔS‡) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during fluorination to prevent runaway reactions .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water) or distillation under reduced pressure .
  • Byproduct Management : Optimize quench protocols (e.g., aqueous NaHCO₃ for acid workup) to isolate the product efficiently .

Q. How can this compound serve as a precursor in material science applications?

Methodological Answer:

  • Coordination Polymers : React with diaminopyridines to form Schiff-base ligands for metal-organic frameworks (MOFs) .
  • Optoelectronic Materials : Incorporate into π-conjugated systems via aldol condensation; measure charge mobility using TOF (time-of-flight) techniques .

Q. Data Contradiction Analysis Example

Issue Resolution Strategy Reference
Discrepancy in melting points between batchesRe-crystallize from toluene/hexane (3:1) and validate via DSC
Inconsistent ¹³C NMR shiftsCompare with DFT-calculated chemical shifts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.